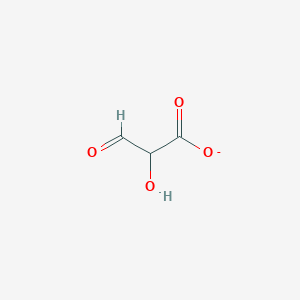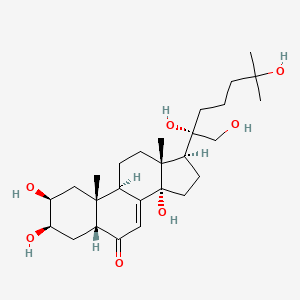
22-Deoxy-20,21-dihydroxyecdysone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
22-deoxy-20,21-dihydroxyecdysone is a 20-hydroxy steroid and a 21-hydroxy steroid. It derives from an ecdysone.
Scientific Research Applications
Identification and Source Analysis
- Silkworm Ovaries : 22-Deoxy-20-hydroxyecdysone (22d20E) and its phosphoric ester were identified in silkworm ovaries, highlighting its presence in insect biology (Kamba et al., 1994).
- In Pycnogonum litorale : High levels of unusual ecdysteroids, including 22-deoxy-20,26-dihydroxyecdysone, were found in various developmental stages of Pycnogonum litorale, an arthropod, suggesting a role in their development (Tomaschko & Bückmann, 1993).
Chemical Analysis and Structural Studies
- Chromatographic Analysis : Chromatographic techniques have been utilized to isolate and analyze ecdysteroids, including variants of 22-deoxy-20,21-dihydroxyecdysone, providing insight into their structural and chemical properties (Báthori et al., 1988).
Biological Activity and Effects
- Ecdysteroids in Plant Tissue Cultures : Studies on the transformation of ecdysteroids in plant tissue cultures, including forms of 22-deoxy-20,21-dihydroxyecdysone, have revealed insights into the biosynthesis and regulation of ecdysteroids in plants (Reixach et al., 1999).
- Antioxidative Effects : Ecdysteroids, including those related to 22-deoxy-20,21-dihydroxyecdysone, have shown antioxidative and free radical scavenging effects, indicating potential therapeutic applications (Cai et al., 2002).
Metabolic Studies
- Metabolism in Insects : The metabolism of ecdysteroids, such as 22-deoxy-20,21-dihydroxyecdysone, has been studied in insects, providing insights into their biological transformation and utilization (Ohnishi et al., 1981).
properties
Product Name |
22-Deoxy-20,21-dihydroxyecdysone |
|---|---|
Molecular Formula |
C27H44O7 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S)-1,2,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)8-5-9-26(33,15-28)22-7-11-27(34)17-12-19(29)18-13-20(30)21(31)14-24(18,3)16(17)6-10-25(22,27)4/h12,16,18,20-22,28,30-34H,5-11,13-15H2,1-4H3/t16-,18-,20+,21-,22-,24+,25+,26+,27+/m0/s1 |
InChI Key |
ICVFXEQYDYKIJU-VOCVGKOUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@](CCCC(C)(C)O)(CO)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(CCCC(C)(C)O)(CO)O)O |
synonyms |
20R-22d-20,21-dihydroxyecdysone 22-deoxy-20,21-dihydroxyecdysone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




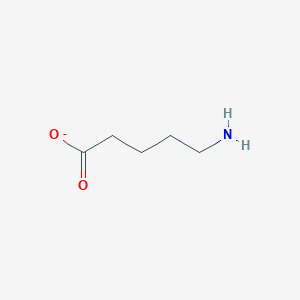
![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
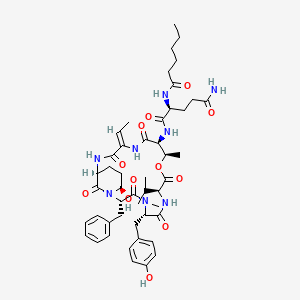

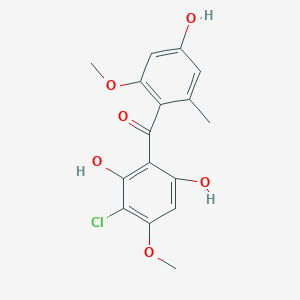
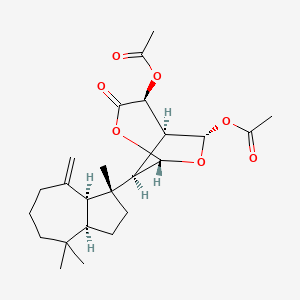
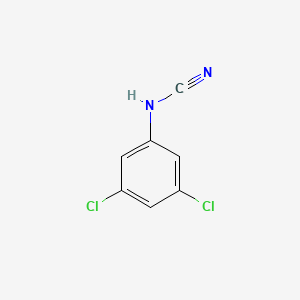
![(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)

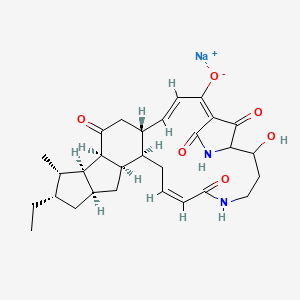

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)
